
The Plastoquinone-Plastoquinol Cycle: A
Technical Guide to Proton Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Plastoquinone

Cat. No.: B1678516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The plastoquinone-plastoquinol cycle, commonly known as the Q-cycle, is a fundamental

process in oxygenic photosynthesis. It operates within the cytochrome b6f complex, a key

enzymatic hub that couples electron transport from Photosystem II to Photosystem I with the

translocation of protons across the thylakoid membrane.[1][2] This chemiosmotic gradient is the

driving force for ATP synthesis, a critical energy currency for cellular processes.[3] This

technical guide provides an in-depth examination of the Q-cycle's mechanism, supported by

quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of the Q-Cycle
The Q-cycle facilitates the oxidation of two plastoquinol (PQH2) molecules at the Qo site,

located on the lumenal side of the thylakoid membrane, and the reduction of one

plastoquinone (PQ) molecule at the Qi site, on the stromal side.[4][5][6] This process occurs

in a two-turnover mechanism, resulting in the net translocation of four protons from the stroma

to the thylakoid lumen for every two electrons transferred to plastocyanin.[7]

Overall Reaction:

PQH₂ + 2Pc(Cu²⁺) + 2H⁺ (stroma) → PQ + 2Pc(Cu⁺) + 4H⁺ (lumen)[1]

The Two-Turnover Cycle:
First Turnover:
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A plastoquinol (PQH₂) molecule from the thylakoid membrane's plastoquinone pool binds to

the Qo site of the cytochrome b6f complex.[4][7]

The PQH₂ is oxidized, releasing two protons into the thylakoid lumen.[8] Its two electrons are

transferred to two different acceptors in a process called electron bifurcation.[9][10]

One electron is transferred to the high-potential chain, specifically to the Rieske 2Fe-2S

cluster, and then to cytochrome f, which in turn reduces a molecule of plastocyanin (Pc).[8]

[9]

The second electron is transferred to the low-potential chain, first to heme bL and then to

heme bH.[8] This electron then reduces a plastoquinone (PQ) molecule at the Qi site to a

semiquinone radical (PQ•-).[7]

Second Turnover:

A second PQH₂ molecule binds to the now-vacant Qo site and is oxidized, again releasing

two protons into the lumen.[7]

Similar to the first turnover, one electron reduces a second molecule of plastocyanin via the

Rieske protein and cytochrome f.[7]

The other electron is transferred through hemes bL and bH to the semiquinone radical at the

Qi site.[7]

This second electron fully reduces the semiquinone, which then takes up two protons from

the stroma to form a new PQH₂ molecule.[4] This regenerated PQH₂ is then released from

the Qi site back into the plastoquinone pool.[7]

This intricate cycle ensures that for every two electrons passed to Photosystem I via

plastocyanin, four protons are effectively pumped into the thylakoid lumen, contributing

significantly to the proton-motive force.[7]

Quantitative Data
Redox Potentials of Key Components
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The transfer of electrons through the cytochrome b6f complex is governed by the redox

potentials of its constituent cofactors.

Component Midpoint Redox Potential (Em)

Rieske 2Fe-2S protein +290 mV[11]

Cytochrome f +330 to +345 mV[11][12]

Heme bH (high potential) -84 mV[11]

Heme bL (low potential) -158 mV[11]

Plastoquinone/Plastoquinol (PQ/PQH₂) ~ +110 mV[13]

Plastoquinone/Semiquinone (PQ/PQ•-) Not precisely defined, varies by binding site

Stoichiometry and Kinetics
The efficiency and rate of proton translocation are defined by the stoichiometry and kinetics of

the Q-cycle.

Parameter Value

H+/e- Stoichiometry 2

Protons translocated per PQH₂ oxidized 2

Overall PQH₂ oxidation kinetics (in leaves)
Multiphase: τd = 1 ms, τp = 5.6 ms, τs = 16

ms[14][15]

Rate-limiting step
Oxidation of PQH₂ at the Qo site, influenced by

lumenal pH[2][16][17]

Signaling Pathways and Experimental Workflows
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Caption: The two-turnover mechanism of the plastoquinone-plastoquinol cycle.
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Caption: Experimental workflow for measuring light-dependent proton translocation.
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Experimental Protocols
Measurement of Light-Dependent Proton Translocation
This method directly measures the movement of protons from the suspension medium into the

thylakoid lumen upon illumination, resulting in an increase in the external pH.[18]

1. Thylakoid Isolation:

Homogenize fresh spinach leaves in a chilled grinding buffer (e.g., containing sucrose,

MgCl₂, and a pH buffer like HEPES-KOH).

Filter the homogenate through multiple layers of cheesecloth to remove large debris.

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

Resuspend the pellet in a hypotonic buffer to osmotically shock the chloroplasts and release

the thylakoids.

Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet with a

suitable buffer.

2. Chlorophyll Concentration Determination:

Dilute a small aliquot of the thylakoid suspension in 80% acetone.

Centrifuge to pellet the membrane fragments.

Measure the absorbance of the supernatant at 652 nm.

Calculate the chlorophyll concentration using the formula: Chl (mg/mL) = (A₆₅₂ × 1000) /

34.5, where 34.5 is the specific absorption coefficient.[18]

3. Proton Translocation Assay:

Suspend the isolated thylakoids in a weakly buffered solution (e.g., containing KCl and a low

concentration of buffer) in a temperature-controlled vessel equipped with a pH electrode.[19]

Allow the suspension to equilibrate in the dark to establish a stable baseline pH.
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Initiate photosynthesis by illuminating the sample with actinic light.

Record the subsequent increase in pH as protons are pumped from the medium into the

thylakoid lumen.[18][19]

The initial rate of pH change is proportional to the rate of proton translocation.

4. Controls:

Inhibitor: Add DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), an inhibitor of Photosystem

II, to demonstrate that proton translocation is dependent on linear electron flow.[18]

Uncoupler: Add a protonophore like gramicidin to dissipate the proton gradient across the

thylakoid membrane, preventing a measurable pH change in the medium.[18][19]

Measurement of the Plastoquinone Pool Redox State
The redox state of the PQ pool is a critical indicator of the photosynthetic electron transport

chain's status. It can be assessed using chlorophyll fluorescence or by direct measurement

with HPLC.

1. Chlorophyll a Fluorescence (OJIP Transient Analysis):

This is a non-invasive method that provides information on the reduction state of the primary

quinone acceptor of PSII (QA) and, indirectly, the PQ pool.[20]

Dark-adapt a leaf or thylakoid sample for at least 15-20 minutes to ensure all electron

acceptors are fully oxidized.

Apply a short, saturating pulse of light and measure the rapid rise in chlorophyll fluorescence

from a minimum level (O) to a maximum level (P).

The shape of the fluorescence transient, particularly the steps labeled J and I, reflects the

progressive reduction of QA and the PQ pool.[20]

Changes in the relative height of the J-step can be correlated with the redox state of the PQ

pool at the onset of illumination.[20]
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2. High-Performance Liquid Chromatography (HPLC) Analysis:

Illuminate or dark-adapt cells or thylakoids under specific conditions to set the PQ pool to a

desired redox state.

Rapidly quench all enzymatic activity and extract the plastoquinone/plastoquinol by adding

an organic solvent like ice-cold ethyl acetate.[21][22]

Separate the oxidized (PQ) and reduced (PQH₂) forms using reverse-phase HPLC.

Quantify the amount of PQH₂ using its native fluorescence or quantify both forms using UV

absorbance.[22]

The ratio of PQH₂ to total PQ provides a direct measurement of the pool's reduction state.

[22]

Measurement of Electron Transport Rates
Spectrophotometric methods are commonly used to monitor the activity of the cytochrome b6f

complex by observing the redox state changes of its components or of artificial electron

acceptors.

1. Cytochrome f Redox Kinetics:

Use a dual-wavelength spectrophotometer to monitor the absorbance changes of

cytochrome f. The difference in absorbance between 554 nm (peak for reduced cytochrome

f) and a reference wavelength (e.g., 570 nm) is measured.

Initiate electron transport with a short, saturating flash of light.

Following the flash, P700 and plastocyanin become oxidized, which in turn oxidize

cytochrome f.

The subsequent re-reduction of cytochrome f by plastoquinol from the PQ pool reflects the

rate of PQH₂ oxidation by the cytochrome b6f complex. The kinetics of this re-reduction

provide insight into the turnover rate of the Q-cycle.[23]

2. Using Artificial Electron Acceptors:
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Isolate thylakoids as described previously.

Use an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), which

intercepts electrons from the plastoquinone pool.[18]

Monitor the reduction of DCPIP by measuring the decrease in absorbance at approximately

600 nm upon illumination.

The rate of DCPIP reduction is a measure of the rate of electron flow through the intersystem

chain up to the point of DCPIP interception.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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